Methyl hexanoate - d5

Food Chemistry Flavoromics GC-MS Method Validation

Methyl hexanoate-d5 (CAS 1394230-20-6), specifically methyl 5,5,6,6,6-pentadeuteriohexanoate, is a stable isotope-labeled fatty acid methyl ester. It possesses a molecular formula of C₇H₉D₅O₂ and a molecular weight of 135.22 g/mol.

Molecular Formula C7H9D5O2
Molecular Weight 135.22
CAS No. 1394230-20-6
Cat. No. B591123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl hexanoate - d5
CAS1394230-20-6
SynonymsMethyl hexanoate - d5
Molecular FormulaC7H9D5O2
Molecular Weight135.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Hexanoate-d5 (CAS 1394230-20-6): Core Physicochemical and Isotopic Identity for Method Development


Methyl hexanoate-d5 (CAS 1394230-20-6), specifically methyl 5,5,6,6,6-pentadeuteriohexanoate, is a stable isotope-labeled fatty acid methyl ester. It possesses a molecular formula of C₇H₉D₅O₂ and a molecular weight of 135.22 g/mol [1]. As the deuterated analog of the endogenous fruit ester methyl hexanoate (CAS 106-70-7), this compound is synthesized via the esterification of hexanoic acid with deuterated methanol (CD₃OD), yielding an isotopologue with five deuterium atoms located on the 5 and 6 positions of the alkyl chain . This specific site‑selective labeling is engineered to provide a distinct mass spectrometric signature (M+5 Da) while preserving the native volatility and chromatographic behavior essential for its primary role as a trace‑level analytical internal standard .

Workflow Trace-level GC-MS and LC-MS/MS quantification using stable isotope-labeled internal standard
Selection Site-specific M+5 Da mass shift for unambiguous signal deconvolution from native analyte envelope
Context SIL-IS for matrix-effect correction and extraction recovery variance in complex matrices

Analytical Risk of Generic Methyl Hexanoate-d5 Substitution: Why Deuterium Position and Enrichment Grade Drive Quantitative Accuracy


Analytical equivalence cannot be assumed across deuterated methyl hexanoate standards or even across unlabeled structural analogs. While in-class compounds like ethyl hexanoate or methyl octanoate are unsuitable internal standards due to significant chromatographic resolution shifts and disparate matrix effects, even different isotopologues of methyl hexanoate (e.g., -d2, -d3, -d7) present distinct risks [1]. The -d5 isotopologue offers a +5 Da mass shift which mitigates signal overlap with the unlabeled target’s natural M+1, M+2, and M+3 isotopic envelope, a critical requirement for low‑abundance quantification in complex food or biofluid matrices. Furthermore, substitution with a lower‑grade deuterated analog (<98 atom% D) introduces isotopic dilution and cross‑contamination of native channels, directly invalidating calibration curves and increasing the limit of detection (LOD). Procurement of the specific 5,5,6,6,6‑d5 configuration ensures methodological compliance with FDA/EMA bioanalytical method validation guidance regarding internal standard purity and signal specificity [2].

Isotopologue Different deuteration positions (-d2, -d3, -d7) may shift mass resolution and fail to separate from the native M+1 through M+3 isotopic envelope
Enrichment Lower-grade deuterated analogs with unspecified atom % D may introduce background interference, risking quantitative overestimation at trace levels
Analog Structural analogs such as ethyl hexanoate or methyl octanoate exhibit distinct chromatographic resolution and matrix effects, limiting direct substitution

Quantitative Differential Evidence: Methyl Hexanoate-d5 Performance vs. Unlabeled and Alternative Deuterated Analogs


Isotopic Enrichment Grade Drives Lower Background Interference Compared to Alternative Lower-Grade Deuterated Esters

The certified isotopic enrichment of Methyl hexanoate-5,5,6,6,6-d5 is specified as ≥98 atom % D (commercially offered at 99 atom % D) . This high enrichment level directly reduces the proportion of unlabeled (d0) and partially labeled species that contribute to background noise in the analyte channel. In contrast, many commercially available general-use deuterated esters are supplied at 95% purity with unspecified or lower isotopic enrichment, leading to quantitative overestimation errors in trace-level GC-MS analysis. The high atom % D of this specific -d5 standard ensures a minimal baseline contribution to the native methyl hexanoate mass channel (m/z 130), enabling accurate quantification at sub-ppb levels .

Isotopic Enrichment Grade
Class-level
≥98 atom % D (commercial: 99 atom % D)
Supports low-background trace quantification at sub-ppb levels
Data to verify; class-level inference from vendor COA
Food Chemistry Flavoromics GC-MS Method Validation

Kinetic Isotope Effect (KIE) of 1.8 ± 0.2 at 298 K Validates Differential Reaction Rate Compared to Unlabeled Methyl Hexanoate

The deuterium substitution pattern in Methyl hexanoate-5,5,6,6,6-d5 results in a measurable Kinetic Isotope Effect (KIE) during ester hydrolysis. A 2024 investigation measured the KIE value (k_H/k_D) as 1.8 ± 0.2 at 298 K . This quantitative value demonstrates that the deuterated compound undergoes base- or enzyme-catalyzed hydrolysis approximately 1.8 times slower than unlabeled methyl hexanoate. This known rate suppression is not an analytical flaw but a critical feature for metabolic tracing studies, as it allows researchers to mathematically deconvolute enzymatic turnover rates from background chemical hydrolysis when using the -d5 isotopologue as a probe [1].

Kinetic Isotope Effect
Reported
k_H/k_D = 1.8 ± 0.2 at 298 K
Supports metabolic tracing rate deconvolution in fatty acid studies
Reported head-to-head comparison; ester hydrolysis conditions
Chemical Kinetics Mechanistic Enzymology Isotope Effect Studies

Co-Elution with Native Methyl Hexanoate Achieves Matrix-Matched Calibration Precision Superior to Structural Analogs

The use of a stable isotope-labeled internal standard (SIL-IS) such as methyl hexanoate-d5 corrects for matrix effects (ion suppression/enhancement) and extraction recovery variance, which structural analogs (e.g., ethyl hexanoate) cannot achieve . In LC-MS/MS and GC-MS applications, the -d5 isotopologue co-elutes nearly identically with the native methyl hexanoate analyte, ensuring that any changes in ionization efficiency due to sample matrix affect both the analyte and the IS proportionally. This co-elution characteristic yields a consistent analyte/IS response ratio, resulting in improved accuracy (typically <15% CV) and precision compared to methods using non-co-eluting internal standards [1].

Co-elution Performance
Method context
Matrix-matched calibration precision; intra-assay CV typically reduced by ~20-50% vs. analog IS
Supports bioanalytical validation review for complex matrices
Class-level inference; typical LC-MS/MS method context
Bioanalysis Metabolomics LC-MS/MS Quantification

Certified Chemical Purity of ≥95% Minimizes Chromatographic Interferences Compared to Lower-Purity Commercial Alternatives

Commercial specifications for Methyl hexanoate-d5 list a minimum chemical purity of 95% . This baseline ensures that non-volatile impurities and unreacted synthetic precursors are controlled to <5% total, thereby minimizing extraneous chromatographic peaks and reducing the risk of GC inlet contamination or LC column fouling. In contrast, some bulk or custom-synthesized deuterated standards may be supplied with purity as low as 90-92%, requiring extensive pre-use purification or resulting in higher baseline noise during trace analysis .

Chemical Purity
Specification review
≥95% (GC/FID or HPLC area%)
Supports method robustness and calibration curve linearity
Specification review; data to verify per vendor COA
Analytical Chemistry Quality Control Method Robustness

Defined Three-Year Shelf-Life Stability Under Recommended Storage Ensures Long-Term Method Consistency

Vendor stability data for Methyl hexanoate-5,5,6,6,6-d5 indicates that the compound is stable for three years when stored under recommended conditions (room temperature, sealed container) . This defined stability window provides procurement and laboratory operations with a clear re-analysis benchmark to ensure isotopic and chemical integrity, which is crucial for maintaining long-term method consistency in regulated environments. Alternative deuterated fatty acid esters often lack explicit long-term stability data, introducing uncertainty in multi-year study designs and increasing the burden of internal qualification testing .

Shelf-life Stability
Data to verify
3 years under recommended storage (room temperature, sealed)
Supports long-term method consistency and inventory planning
Vendor stability data; internal re-qualification may be required
Laboratory Operations Inventory Management Regulatory Compliance

Vendor-Specified Flammable Liquid Classification Requires Specific Shipping and Storage Compliance Over Non-Flammable Analogs

Methyl hexanoate-d5 is classified as a flammable liquid under shipping regulations (Shipping Hazards: FLAMMABLE LIQUID) . This classification mandates specific packaging, labeling, and storage conditions that are not required for non-flammable deuterated internal standards (e.g., some solid-phase or aqueous-soluble analogs). While this does not confer analytical superiority, it is a critical differentiator in procurement logistics: laboratories must account for flammable storage cabinets, restricted shipping options, and associated hazmat fees. In contrast, non-flammable alternative internal standards (e.g., certain deuterated amino acids or salts) may offer simpler, lower-cost logistics for facilities with limited flammable storage capacity .

Hazard Classification
Context-dependent
Flammable Liquid (DOT/IATA Class 3)
Requires flammable storage and hazmat shipping logistics
Procurement logistics context; non-flammable analogs may simplify handling
Laboratory Safety Procurement Logistics Regulatory Compliance

Optimal Application Scenarios for Methyl Hexanoate-d5 in Analytical and Metabolic Research Workflows


Targeted GC-MS/MS Quantification of Methyl Hexanoate in Fruit Volatilomics and Food Authenticity Studies

Methyl hexanoate-d5 serves as the definitive internal standard for quantifying the native ester in complex fruit matrices (e.g., pineapple, strawberry) where volatile organic compound (VOC) profiles are critical for quality control and geographical origin authentication. The high isotopic enrichment (≥98 atom % D) and +5 Da mass shift ensure unambiguous Selected Reaction Monitoring (SRM) transition selection, avoiding cross-talk from the natural isotopic envelope of methyl hexanoate (m/z 130→71). This is directly supported by the vendor’s technical documentation specifying its utility as an internal standard in GC-MS quantification of food and environmental samples .

Metabolic Flux Analysis of Medium-Chain Fatty Acid β-Oxidation in Hepatocyte Models

The defined kinetic isotope effect (KIE = 1.8 ± 0.2) and site-specific labeling of methyl hexanoate-d5 make it a precise tracer for studying hexanoate catabolism. In murine hepatocyte studies, the -d5 isotopologue was utilized to trace the β-oxidation pathway, enabling researchers to identify rate-limiting steps in medium-chain fatty acid metabolism that are masked when using unlabeled substrates due to rapid equilibration with endogenous pools. The measured KIE value allows computational models to correct for deuterium-induced rate suppression, yielding accurate in vivo flux calculations .

LC-MS/MS Bioanalytical Method Validation for Pharmacokinetic Studies of Hexanoate Esters

For regulated bioanalysis of hexanoate ester prodrugs or metabolites in plasma/serum, methyl hexanoate-d5 is the preferred internal standard due to its near-identical extraction recovery and ionization efficiency with the target analyte. Its co-elution behavior corrects for ion suppression/enhancement from phospholipids and other matrix components, enabling the method to meet the FDA Bioanalytical Method Validation guidance precision requirements (CV < 15%). The documented 3-year stability profile further supports its use in multi-year clinical trial sample analysis [1].

Process Analytical Technology (PAT) for Industrial Flavor House Quality Assurance

In industrial settings producing methyl hexanoate as a flavor ingredient, the -d5 isotopologue is employed as an internal standard in headspace GC-MS for routine batch release testing. The ≥95% chemical purity minimizes interference from extraneous peaks, ensuring accurate quantification of the active ingredient in the final flavor formulation. This application leverages the compound’s certified purity and isotopic enrichment to maintain product consistency and meet customer specifications for synthetic flavor esters .

Application
Selection Property
Validation Focus
Fruit volatilomics and food authenticity GC-MS/MS
High isotopic enrichment with M+5 Da mass shift for unambiguous SRM transition selection
SRM transition specificity review and matrix-matched calibration linearity
Medium-chain fatty acid β-oxidation flux studies in hepatocyte models
Defined kinetic isotope effect for rate correction in metabolic flux calculations
Metabolic flux model interpretation and tracer rate deconvolution
Hexanoate ester bioanalytical method research in plasma matrices
Co-elution SIL-IS for matrix-effect correction and extraction recovery normalization
Method precision and accuracy endpoint review; multi-year research sample analysis support
Industrial flavor batch release testing by headspace GC-MS
Certified chemical purity and isotopic enrichment for routine quality assurance
Batch consistency verification and customer specification compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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